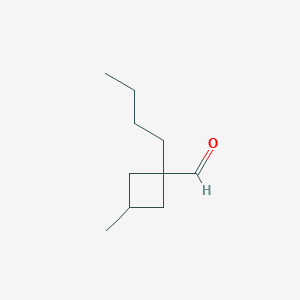
1-Butyl-3-methylcyclobutane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3-methylcyclobutane-1-carbaldehyde is an organic compound with the molecular formula C10H18O. It is a cycloalkane derivative, characterized by a cyclobutane ring substituted with a butyl group and a methyl group, along with an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Butyl-3-methylcyclobutane-1-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 1-butyl-3-methylcyclobutanol. The reaction typically employs oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1-butyl-3-methylcyclobutene followed by oxidation. This method allows for the large-scale synthesis of the compound with high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-3-methylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, HNO3, PCC, CrO3
Reduction: NaBH4, LiAlH4
Substitution: Halogens (e.g., Cl2, Br2), alkylating agents (e.g., CH3I)
Major Products Formed
Oxidation: 1-Butyl-3-methylcyclobutane-1-carboxylic acid
Reduction: 1-Butyl-3-methylcyclobutanol
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Butyl-3-methylcyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although not yet widely used in clinical settings.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-butyl-3-methylcyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclobutane ring may also interact with hydrophobic regions of biomolecules, influencing their structure and activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylcyclobutane-1-carbaldehyde: Similar structure but lacks the butyl group.
1-Butylcyclobutane-1-carbaldehyde: Similar structure but lacks the methyl group.
Cyclobutanecarboxaldehyde: Simplest form, lacking both butyl and methyl groups.
Uniqueness
1-Butyl-3-methylcyclobutane-1-carbaldehyde is unique due to the presence of both butyl and methyl groups on the cyclobutane ring, which imparts distinct chemical and physical properties. This combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Propiedades
Número CAS |
1707364-79-1 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
1-butyl-3-methylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O/c1-3-4-5-10(8-11)6-9(2)7-10/h8-9H,3-7H2,1-2H3 |
Clave InChI |
LUVHRTPAOLMNMH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(CC(C1)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


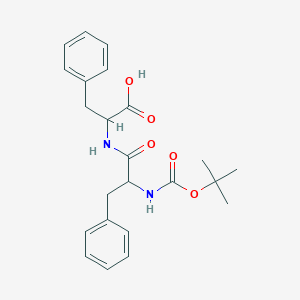
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123486.png)
![4-benzoyl-N-[1-(2-methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]benzamide](/img/structure/B15123491.png)

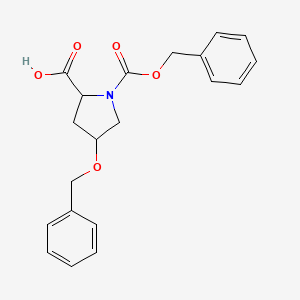
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123504.png)
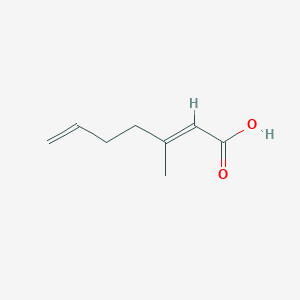
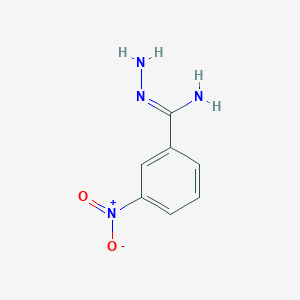
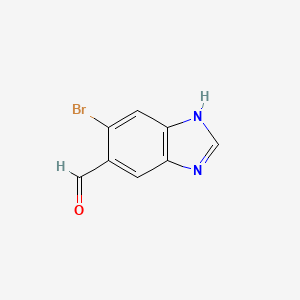
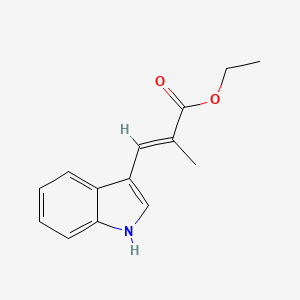
![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]ethan-1-one](/img/structure/B15123532.png)
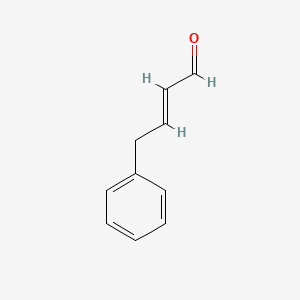
![N-[1-(Cyanomethyl)cyclopropyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B15123548.png)

